![molecular formula C4H6N2O2S B1213702 ZAPA](/img/structure/B1213702.png)
ZAPA
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Overview
Description
ZAPA is an organic compound characterized by the presence of a carbamimidoylthio group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZAPA typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with an α,β-unsaturated carboxylic acid derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ZAPA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoylthio group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carbamimidoylthio group is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Role in Bacterial Pathogenicity
ZapA's function as a virulence factor is well-documented. It has been shown to degrade immunoglobulins (IgA and IgG) and antimicrobial peptides such as human beta-defensin 1 (hBD1) and LL-37. This proteolytic activity diminishes the innate immune response, facilitating bacterial survival in hostile environments like the urinary tract .
Table 1: Summary of this compound's Proteolytic Activity
Substrate | Effect of this compound Treatment | Reference |
---|---|---|
IgA | Degradation leading to immune evasion | |
hBD1 | Reduced antimicrobial activity | |
LL-37 | Inactivation through proteolysis |
Biotechnological Applications
The unique properties of this compound have prompted research into its use in biotechnological applications. For instance, its ability to cleave specific peptide bonds can be harnessed in protein engineering and the development of novel therapeutic agents targeting bacterial infections.
Potential Therapeutic Uses
Research indicates that this compound could be utilized in developing new treatments for UTIs by targeting its proteolytic mechanisms. By inhibiting this compound activity, it may be possible to enhance the efficacy of existing antimicrobial therapies and reduce bacterial virulence .
Case Studies
Several studies have documented the implications of this compound in both basic research and applied sciences:
- Study on Antimicrobial Resistance : A study demonstrated that strains of Proteus mirabilis lacking this compound exhibited significantly reduced virulence in animal models, suggesting that targeting this compound could be a viable strategy for managing UTIs .
- Protein Engineering : Research into the structural biology of this compound has unveiled insights into its substrate specificity, which could inform the design of inhibitors that selectively block its activity without affecting other proteases .
Mechanism of Action
The mechanism of action of ZAPA involves its interaction with specific molecular targets and pathways. The carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: A simple carboxylic acid with an unsaturated carbon-carbon bond.
Thiourea: Contains a similar thiourea group but lacks the acrylic acid backbone.
Carbamimidoyl Compounds: Other compounds containing the carbamimidoyl group but with different backbones.
Uniqueness
ZAPA is unique due to the combination of the carbamimidoylthio group with the acrylic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-carbamimidoylsulfanylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNZJBVNYDZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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